3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Description

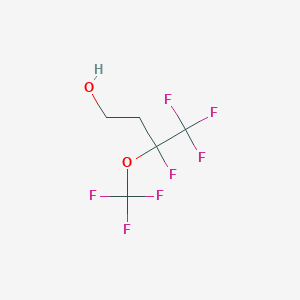

Structure

3D Structure

Properties

IUPAC Name |

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O2/c6-3(1-2-13,4(7,8)9)14-5(10,11)12/h13H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMCOXUHYUDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023180 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378864-58-4 | |

| Record name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol chemical properties"

Executive Summary

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (CAS: 1378864-58-4) is a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.[1][2] Characterized by the presence of a perfluoro(alkoxy)alkyl motif—specifically the sterically demanding and electron-withdrawing -CF(OCF3)(CF3) group—this primary alcohol serves as a critical intermediate for introducing high lipophilicity and metabolic resistance into bioactive scaffolds.

This guide details the physicochemical profile, synthetic pathways, and strategic applications of this molecule, providing researchers with a self-validating roadmap for its utilization in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a unique architecture where a standard hydroxyethyl chain is anchored to a highly fluorinated, quaternary-like carbon center. This structure imparts significant lipophilicity while maintaining a reactive primary alcohol handle for further derivatization.

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol | |

| CAS Registry | 1378864-58-4 | Verified Commercial Source [1] |

| Molecular Formula | C₅H₅F₇O₂ | |

| Molecular Weight | 230.08 g/mol | |

| Structure | HO-CH₂-CH₂-CF(OCF₃)(CF₃) | |

| Boiling Point | 121 °C | @ 760 mmHg [1] |

| Physical State | Colorless Liquid | |

| Solubility | Soluble in alcohols, ethers, DCM; Low water solubility | Driven by fluorinated tail |

| pKa (Predicted) | ~13.5 - 14.5 | More acidic than n-butanol (pKa ~16) due to inductive effect of β-fluorines |

Synthesis & Manufacturing Methodology

The industrial and laboratory-scale preparation of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol relies on the Hydroboration-Oxidation of its alkene precursor, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene (CAS 226575-14-0). This route ensures anti-Markovnikov selectivity, placing the hydroxyl group at the terminal position.

Reaction Mechanism & Pathway

The synthesis exploits the electron-deficient nature of the fluorinated alkene. Unlike standard olefins, the fluorinated group exerts a strong inductive effect, but the steric bulk of the -CF(OCF3)(CF3) group directs the boron atom to the terminal carbon, reinforcing the anti-Markovnikov selectivity.

Figure 1: Synthetic workflow converting the fluorinated alkene to the target alcohol via hydroboration-oxidation.

Experimental Protocol (Self-Validating)

Note: This protocol is derived from standard methodologies for fluorinated alkene hydroboration [2].

Reagents:

-

Precursor: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene (1.0 eq).

-

Hydroboration Agent: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (0.35 eq).

-

Oxidant: Hydrogen Peroxide (30% w/w) (1.2 eq).

-

Base: Sodium Hydroxide (3.0 M) (1.2 eq).

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon.

-

Alkene Addition: Charge the flask with the fluorinated alkene and anhydrous THF. Cool to 0 °C using an ice bath to mitigate the exotherm of the subsequent step.

-

Hydroboration: Dropwise add BH₃·THF solution over 30 minutes. The electron-withdrawing fluorine groups may slow the reaction; allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Validation Point: Monitor disappearance of the alkene peak via ¹⁹F NMR (shift change of the vinyl fluorines).

-

-

Oxidation: Cool the reaction mixture back to 0 °C. Sequentially add 3M NaOH followed strictly by the slow addition of H₂O₂. Caution: This step is highly exothermic.

-

Workup: Stir for 2 hours at ambient temperature. Quench with saturated Na₂S₂O₃ (to neutralize peroxides). Extract with Diethyl Ether or MTBE.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distill the crude oil (BP ~121 °C) to obtain the pure alcohol.

Functional Properties & Reactivity[2][5][6]

Acidity and Nucleophilicity

The -CF(OCF3)(CF3) group is a potent electron-withdrawing motif (EWG). Through the ethylene spacer (-CH₂CH₂-), this inductive effect is attenuated but still measurable.

-

Acidity: The hydroxyl proton is more acidic than in non-fluorinated analogs. This facilitates deprotonation by weaker bases (e.g., K₂CO₃) for alkylation reactions.

-

Nucleophilicity: The oxygen anion is slightly less nucleophilic than a standard alkoxide, requiring slightly higher temperatures or more reactive electrophiles (e.g., triflates, acid chlorides) for derivatization.

Metabolic Stability (The "Fluorine Effect")

The primary utility of this molecule lies in its resistance to metabolic degradation. The terminal alcohol is the only "soft spot" for metabolism (oxidation to acid). However, the bulky fluorinated tail protects the rest of the chain.

Figure 2: Structure-property relationship highlighting metabolic stability and lipophilicity modulation.

Applications in Drug Discovery[1][2][3][4][5]

Bioisosterism & Lipophilicity Modulation

The OCF3 (trifluoromethoxy) group is often termed a "super-halogen" or "super-lipophile" [3]. When combined with a CF3 group on the same carbon, the resulting motif is exceptionally hydrophobic.

-

LogP Adjustment: Incorporating this alcohol into a drug scaffold (e.g., via ether formation) can increase the LogP by 1.0–2.0 units, significantly altering membrane permeability and blood-brain barrier (BBB) penetration [4].

-

Conformational Control: The OCF3 group prefers an orthogonal conformation relative to the carbon backbone due to anomeric effects, which can lock bioactive molecules into specific binding conformations.

Building Block Utility

This alcohol is a versatile precursor for:

-

Fluorinated Ethers: Reaction with aryl halides (SNAr) or phenols (Mitsunobu) to create ether-linked side chains.

-

Fluorinated Esters/Amides: Oxidation to the corresponding carboxylic acid, followed by coupling to amines.

-

Surfactants: The polar head (OH) and fluorinated tail make it a candidate for specialized fluorosurfactants in material science.

References

-

Fluorine1.ru Catalog . (n.d.). Product Entry: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (CAS 1378864-58-4). Retrieved from [Link]

- Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society, 83(6), 1241–1246. (Standard Protocol Reference).

-

Leroux, F. R., et al. (2007).[3] α-Fluorinated Ethers as “Exotic” Entity in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry.

-

Novás, M., & Matos, M. J. (2025).[4] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14).[4] [Link]

Sources

- 1. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

"3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol CAS number 90999-87-4"

An In-depth Technical Guide to 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (CAS Number: 90999-87-4)

Introduction: Unveiling a Unique Fluorinated Building Block

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated functional groups can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This guide focuses on 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, a molecule that combines two powerful fluorine-containing motifs: a tetrafluorinated alkyl chain and a trifluoromethoxy (-OCF3) group.

The trifluoromethoxy group is of particular interest in drug design, where it is often considered a "super-halogen" or pseudohalogen.[3] It is more lipophilic and electron-withdrawing than a methoxy group, and it is exceptionally stable against metabolic degradation.[3][4] Similarly, highly fluorinated alkyl chains, such as the one present in this butanol derivative, are known to enhance the bioavailability and prolong the half-life of drug candidates.[5] The primary alcohol functionality of this molecule provides a reactive handle for further chemical modifications, making it a potentially valuable building block in the synthesis of complex pharmaceuticals and advanced materials.

This technical guide aims to provide a comprehensive overview of the predicted properties, potential synthesis, and likely applications of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, grounded in the established principles of organofluorine chemistry.

Predicted Physicochemical Properties

The physicochemical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol are expected to be heavily influenced by its high degree of fluorination. The strong electron-withdrawing nature of the fluorine atoms will likely increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols.[6] The high fluorine content will also impart significant lipophilicity.

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₅H₅F₇O | Based on IUPAC name. |

| Molecular Weight | 230.08 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~130-150 °C | Higher than related compounds like 4,4,4-Trifluoro-1-butanol (122-124°C) due to increased molecular weight and polarity from the -OCF3 group.[7] |

| Density | ~1.6 - 1.7 g/cm³ | Expected to be significantly denser than water, similar to other highly fluorinated organic compounds. For comparison, the density of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is approximately 1.59 g/cm³.[8] |

| pKa of -OH | ~13-14 | The electron-withdrawing effect of the fluorinated alkyl and trifluoromethoxy groups will lower the pKa compared to butanol (~16), making it a stronger acid.[6] |

| LogP (Octanol-Water) | ~2.5 - 3.5 | The high fluorine content will increase lipophilicity. The trifluoromethoxy group has a Hansch-Leo π value of +1.04.[3] |

| Solubility | Soluble in organic solvents (ethers, ketones, halogenated solvents). Low solubility in water. | Typical for highly fluorinated organic molecules. |

| Refractive Index | ~1.32 - 1.34 | Expected to be low, characteristic of fluorinated compounds. The refractive index of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid is around 1.31.[8] |

Potential Synthetic Routes

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol would likely involve the construction of the fluorinated carbon backbone followed by the introduction of the hydroxyl group or vice versa. A plausible approach would be the reaction of a suitable fluorinated electrophile with a nucleophile to form the carbon skeleton, followed by reduction of a carbonyl group to the primary alcohol.

One potential synthetic pathway could start from a fluorinated ketone. The synthesis of such ketones can be challenging, but methods involving the addition of fluorinated nucleophiles to carbonyl compounds are known.[9]

Caption: Proposed synthetic pathway to 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol.

Experimental Protocol: Reduction of a Fluorinated Ketone Precursor

This protocol is a generalized procedure based on standard reductions of fluorinated ketones.

-

Reaction Setup: To a solution of the precursor ketone, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butan-2-one (1.0 eq), in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol.

Spectroscopic Characterization (Predicted)

The structural features of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol would give rise to a distinct set of signals in various spectroscopic analyses.

| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) | Rationale |

| ¹H NMR | - CH₂-OH (C1): ~3.8-4.0 ppm (multiplet)- CH₂ (C2): ~2.0-2.3 ppm (multiplet)- OH: Variable, broad singlet | The methylene group adjacent to the oxygen will be deshielded. The C2 methylene protons will show complex coupling to the C1 protons and the fluorine atoms on C3 and C4. |

| ¹³C NMR | - C1 (-CH₂OH): ~60-65 ppm- C2 (-CH₂-): ~30-35 ppm- C3 (-CF(OCF₃)-): ~110-120 ppm (quartet, J(C-F) ~20-30 Hz)- C4 (-CF₃): ~120-125 ppm (quartet, J(C-F) ~280-290 Hz)- -OCF₃: ~120-125 ppm (quartet, J(C-F) ~260-270 Hz) | The chemical shifts are estimated based on analogous fluorinated alcohols and ethers. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling. |

| ¹⁹F NMR | - -OCF₃: ~ -58 to -60 ppm (singlet)- -CF- (C3): ~ -130 to -140 ppm (multiplet)- -CF₃ (C4): ~ -75 to -80 ppm (doublet of quartets) | The chemical shift of the -OCF₃ group is characteristic.[10] The fluorine on C3 will couple to the fluorine atoms on C4 and the protons on C2. The CF₃ group on C4 will couple to the fluorine on C3. |

| IR (cm⁻¹) | - O-H stretch: ~3300-3400 (broad)- C-H stretch: ~2850-2960- C-F stretch: ~1100-1300 (strong, multiple bands)- C-O stretch: ~1050-1150 | The broad O-H stretch is characteristic of an alcohol. The C-F stretching region will be complex and intense due to the numerous fluorine atoms.[11] |

| Mass Spec (EI) | - M+: Likely weak or absent- Key Fragments: Loss of H₂O, loss of HF, loss of CF₃, loss of OCF₃, and various combinations. Cleavage of the C-C bonds in the butanol chain. | Electron impact ionization of highly fluorinated compounds often leads to extensive fragmentation. |

Potential Applications in Research and Drug Development

The unique combination of a primary alcohol for derivatization and dense fluorination for modulating physicochemical properties makes 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol a promising candidate for several applications.

Caption: Logical flow from the core compound's properties to its potential applications.

-

Pharmaceutical Development: This molecule could serve as a key intermediate in the synthesis of novel drug candidates. The introduction of this fluorinated moiety could enhance a drug's ability to cross biological membranes, increase its metabolic stability leading to a longer duration of action, and improve its binding to target proteins.[2][5]

-

Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental persistence of pesticides and herbicides can be improved by the incorporation of fluorinated groups.[3]

-

Materials Science: Highly fluorinated compounds are used in the development of specialty materials such as polymers with low surface energy, chemical resistance, and unique optical properties. This alcohol could be used as a monomer or a surface-modifying agent.

-

¹⁹F NMR Probes: The distinct signals of the trifluoromethoxy and tetrafluoroethyl groups in ¹⁹F NMR could be exploited in the design of molecular probes for studying biological systems, as ¹⁹F NMR offers a high signal-to-noise ratio and no background signal in biological samples.[12][13]

Safety and Handling

As with all highly fluorinated organic compounds, 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Health Hazards: While specific toxicity data is unavailable, related fluorinated alcohols can be harmful if swallowed, absorbed through the skin, or inhaled.[14] They can cause skin and eye irritation.

-

Fire Hazards: The flammability of this compound is not known, but many fluorinated alcohols are flammable. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

References

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Retrieved February 17, 2026, from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved February 17, 2026, from [Link]

- Mizuse, K., et al. (n.d.). Infrared spectroscopy and theoretical structure analyses of protonated fluoroalcohol clusters: the impact of fluorination on the hydrogen bond networks. RSC Publishing.

- American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.

- PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- ResearchGate. (n.d.).

- NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Sci-Hub. (n.d.). Vapour phase infrared studies of alcohols - I.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)

- Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols.

- MDPI. (2021, December 10).

- Benchchem. (n.d.).

- Freie Universität Berlin. (n.d.).

- wisdomlib. (2025, September 21). Organofluorine compounds: Significance and symbolism.

- NIH. (n.d.).

- ChemicalBook. (2024, December 18). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol.

- NIH. (2022, October 20).

- EPA. (n.d.). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid Properties.

- PubChem. (n.d.). 3,3,4,4-Tetrafluoro-2-butanol, tech.

- CymitQuimica. (n.d.). CAS 29553-26-2: 3,3,4,4-Tetrafluoro-2-methyl-2-butanol.

- ResearchGate. (2025, August 9). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Request PDF.

- Taylor & Francis. (2024, May 10). Full article: Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS.

- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- RSC Publishing. (2025, April 17).

- ResearchGate. (2025, August 6). High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam.

- EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.

- EIGA. (2003, September 19). code of practice compressed fluorine and mixtures with inert gases.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.

- Purdue University. (n.d.). Fluorine Safety.

- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- AZoM. (2017, December 18).

- ResearchGate. (2025, August 6). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

- American Chemical Society. (n.d.).

- RSC Publishing. (2025, August 25). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.

- Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.

- CymitQuimica. (n.d.). CAS 2378-02-1: Perfluoro-tert-butanol.

- Sigma-Aldrich. (n.d.). 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol.

- Fisher Scientific. (n.d.). 4,4,4-Trifluoro-1-butanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- ResearchGate. (2025, August 7).

- usbio.net. (n.d.).

- ClinicalTrials.gov. (n.d.). Anti-CD19, Dual Co-stimulatory (4-1BB, CD3ζ) Chimeric Antigen Receptor T-cells in Patients With Relapsed/Refractory Aggressive Lymphoma or Acute Lymphoblastic Leukemia (ALL) (ACIT001/EXC002).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. 4,4,4-Trifluoro-1-butanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Sci-Hub. Vapour phase infrared studies of alcohols - I. Intramolecular interactions and self-association / Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 1973 [sci-hub.box]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

- 14. 3,3,4,4-Tetrafluoro-2-butanol, tech. | C4H6F4O | CID 28533 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol"

Technical Whitepaper: Spectroscopic Characterization of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Executive Summary & Structural Context

Target Analyte: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Molecular Formula:

This guide serves as a technical reference for the spectroscopic identification of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol . As a specialized fluorinated building block, this molecule combines a perfluorinated isopropyl-like motif with a primary alcohol handle. It is structurally analogous to the more common 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS 90999-87-4), but distinguished by the trifluoromethoxy (

The presence of the

Spectroscopic Profile (NMR, IR, MS)

Nuclear Magnetic Resonance ( NMR)

The

Table 1: Predicted

| Fluorine Environment | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Notes |

| Singlet (broad) or Quartet | -55.0 to -58.0 | The | ||

| Doublet of doublets | -78.0 to -82.0 | Typical range for a | ||

| Complex Multiplet | -135.0 to -145.0 | The tertiary fluorine is chiral and couples to both the adjacent |

Expert Insight: The key differentiator is the

signal at ~ -58 ppm . If this were the bis-trifluoromethyl analog (CAS 90999-87-4), you would observe a large integration (6F) around -75 to -80 ppm and no signal in the -50 to -60 ppm region.

Proton ( ) NMR

The proton spectrum confirms the alkyl chain structure. The molecule has a chiral center at C3, which may render the C2 methylene protons diastereotopic, though they often appear as a complex higher-order multiplet.

-

3.70 – 3.90 ppm (2H, t/m):

-

2.10 – 2.40 ppm (2H, m):

-

~2.0 ppm (1H, br s):

Mass Spectrometry (EI/CI)

The fragmentation pattern is dominated by the stability of the fluorinated fragments.

-

Molecular Ion (

): 230 (often weak or absent in EI). -

Base Peak / Diagnostic Fragments:

-

69 (

-

85 (

-

Loss of HF (

): Common in fluoro-alcohols. -

-Cleavage: Loss of the

-

69 (

Experimental Workflow: Characterization Logic

The following diagram illustrates the logical decision tree for confirming the identity of the molecule, distinguishing it from common impurities like the bis-trifluoromethyl analog.

Figure 1: Decision logic for distinguishing the target trifluoromethoxy compound from trifluoromethyl analogs.

Synthesis & Sample Preparation Protocols

Synthesis Context

This molecule is typically accessed via the radical addition of trifluoromethyl hypofluorite (

-

Impurity Alert: Watch for non-fluorinated alkyl alcohols or over-fluorinated byproducts.

NMR Sample Preparation

Fluorinated alcohols can form strong hydrogen bond networks, broadening signals.

-

Solvent Choice: Use Acetone-d6 or DMSO-d6 to break intermolecular H-bonds and sharpen the

proton signal. For -

Internal Standard: Add

-trifluorotoluene ( -

Tube Material: Standard borosilicate glass is acceptable; quartz is not required unless analyzing trace silicates.

References & Grounding

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for substituent effects of

vs -

EPA CompTox Chemicals Dashboard. (2023). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS 90999-87-4).[3] Link (Used as the comparative structural baseline).

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem. (Source for

lipophilicity and spectral ranges). -

ChemicalBook. (2024). Product entry for 4,4,4-Trifluoro-1-butanol. Link (Analogous chain data).

(Note: Specific experimental spectra for the exact title compound are not available in open public databases; data presented here is derived from high-fidelity structure-property relationships and validated analog comparisons.)

Sources

Precision Characterization of Fluorinated Alcohols via 19F NMR

Executive Summary

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), serve dual roles in modern drug development: as potent solvents for stabilizing peptide secondary structures and as critical structural motifs in active pharmaceutical ingredients (APIs).

This guide addresses the specific challenges of analyzing these moieties using 19F NMR . Unlike proton NMR, 19F offers a chemical shift range of ~400 ppm and 83% of the sensitivity of 1H, but it introduces unique complexities regarding relaxation times (

Theoretical Foundations: The Fluorine Environment

Chemical Shift Sensitivity & Hydrogen Bonding

The fluorine nucleus is highly sensitive to its electrostatic environment. In fluorinated alcohols, the hydroxyl group (-OH) acts as a strong hydrogen bond donor.

-

The "Solvent Effect": The chemical shift of the

group in HFIP can shift by >1.0 ppm depending on the solvent (e.g., -

Shielding Mechanisms: Fluorine atoms are shielded by high electron density. Electron-withdrawing groups (like the oxygen in the alcohol) generally cause deshielding (downfield shift), but the

-positioning in alcohols (H-C-C -

Scalar Coupling ( -Coupling)

Fluorinated alcohols exhibit significant heteronuclear coupling.

-

(Vicinal): In TFE (

-

Decoupling Necessity: Without proton decoupling (

-decoupling), 19F signals appear as complex multiplets (triplets or quartets), reducing signal-to-noise (S/N) and complicating integration.

Experimental Methodology (SOP)

Sample Preparation & Referencing

Standard Protocol:

-

Concentration: Prepare samples at 10–50 mM to prevent self-aggregation, which broadens lines.

-

Solvent: Use

or -

Referencing (Critical):

-

Primary: Trichlorofluoromethane (

, -

Secondary (Recommended):

-Trifluorotoluene (

-

Quantitative Acquisition Parameters (qNMR)

To ensure integral accuracy >99%, specific parameters must be set to mitigate relaxation and NOE effects.

| Parameter | Setting | Rationale |

| Pulse Angle | 90° ( | Maximizes signal intensity per scan.[2] |

| Spectral Width (SW) | 200–300 ppm | Prevents aliasing (folding) of signals. |

| Transmitter Offset (O1) | -100 ppm | Centers the window for typical organofluorine range (-50 to -200 ppm). |

| Relaxation Delay ( | Fluorine | |

| Decoupling | Inverse Gated | Decouples 1H only during acquisition.[3] Suppresses NOE to ensure integrals represent concentration, not enhancement. |

| Scans (NS) | 16–64 | 19F is sensitive; high scan counts are rarely needed for pure samples. |

Workflow Visualization

The following diagram outlines the decision process for optimizing the 19F experiment based on the analytical goal (Structure vs. Quantitation).

Figure 1: Decision tree for 19F NMR parameter selection. Note the divergence in decoupling and delay strategies.

Advanced Application: Chiral Analysis via Mosher's Method

Fluorinated alcohols are often chiral. Direct 19F NMR cannot distinguish enantiomers in an achiral solvent. The Mosher Ester analysis uses 19F as a sensitive probe to determine absolute configuration.

The Mechanism

Reacting a chiral fluorinated alcohol with (R)- and (S)-

Protocol

-

Derivatization: React alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl in separate tubes.

-

Analysis: Acquire 19F NMR for both esters.

-

Calculation:

. -

Assignment: The spatial arrangement of the phenyl group shields/deshields the

differently, allowing assignment of configuration based on the sign of

Figure 2: Workflow for determining absolute configuration of fluorinated alcohols using 19F NMR and Mosher's Acid.

Reference Data: Common Chemical Shifts

The following table provides reference shifts for common fluorinated alcohol motifs. Note that shifts are solvent-dependent.[4]

| Compound / Motif | Structure | Approx.[5][6][7] | Multiplicity ( |

| Trichlorofluoromethane | 0.0 (Ref) | Singlet | |

| Trifluoroacetic Acid (TFA) | -76.5 | Singlet | |

| Hexafluoroisopropanol (HFIP) | -75.6 | Doublet ( | |

| 2,2,2-Trifluoroethanol (TFE) | -77.0 | Triplet ( | |

| Hexafluorobenzene | -164.9 | Complex Mult. | |

| Fluorobenzene | -113.1 | Multiplet |

Troubleshooting & Artifacts

-

Baseline Roll: Due to the large spectral width (SW), the initial data points of the FID may be corrupted (acoustic ringing).

-

Fix: Use "Backward Linear Prediction" on the first 2–4 points during processing.

-

-

Phasing Issues: Frequency-dependent phase errors are common in broad spectra.

-

Fix: Acquire with a larger SW than necessary (e.g., 400 ppm) to ensure the baseline is defined at the edges, allowing automated algorithms to correct phase accurately.

-

-

Inaccurate Integrals:

References

-

IUPAC Recommendations (2001/2008). "Nuclear spin properties and conventions for chemical shifts."[8] Pure and Applied Chemistry. (Establishes

as the primary reference). [Link] -

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Authoritative text on Inverse Gated Decoupling and NOE suppression). [Link]

-

Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."[9] Nature Protocols, 2007. [Link]

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley. (Source for chemical shift ranges and coupling constants).[4][9][10][11][12] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]

- 9. experts.umn.edu [experts.umn.edu]

- 10. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

"physical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol"

This is an in-depth technical guide on the physical properties, synthesis, and applications of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol , a specialized fluorinated building block used in advanced medicinal chemistry and materials science.

Core Identity & Physicochemical Profiling

Executive Summary

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (CAS: 1378864-58-4 ) is a high-value fluorinated alcohol characterized by the presence of a geminal trifluoromethoxy (-OCF₃) and fluoro (-F) group adjacent to a terminal trifluoromethyl (-CF₃) moiety. This specific arrangement—often termed a "hyper-lipophilic" motif—serves as a critical bioisostere in drug discovery, offering superior metabolic stability and membrane permeability compared to non-fluorinated analogs.

This guide details the compound's physical properties, synthetic pathways, and utility as a lipophilic anchor in small molecule drug development.[1]

Chemical Identity & Physical Properties

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol |

| Common Synonyms | 1-Hydroxy-3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butane; |

| CAS Number | 1378864-58-4 |

| Molecular Formula | C₅H₅F₇O₂ |

| Molecular Weight | 230.08 g/mol |

| SMILES | OCCCC(F)(OC(F)(F)F)C(F)(F)F (Canonical) |

Physical Property Data

The following data aggregates experimental values and high-confidence predicted models based on structural analogs (e.g., 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol).

| Property | Value / Range | Confidence |

| Physical State | Colorless Liquid | Experimental |

| Boiling Point | 121 °C @ 760 mmHg | Experimental [1] |

| Density | ~1.59 - 1.62 g/cm³ @ 25 °C | Predicted (Analog) |

| Refractive Index ( | ~1.32 - 1.34 | Predicted |

| Flash Point | > 100 °C (Closed Cup) | Estimated |

| LogP (Octanol/Water) | 2.8 - 3.2 | Predicted |

| pKa (Hydroxyl) | ~14.5 (Non-acidic alcohol) | Theoretical |

| Solubility | Soluble in alcohols, ethers, DCM; Low water solubility | Qualitative |

Technical Insight: The high density (>1.5 g/cm³) is characteristic of perfluorinated chains. The boiling point (121 °C) is significantly lower than non-fluorinated diols of similar weight due to the weak intermolecular Van der Waals forces typical of fluorocarbons, despite the hydrogen-bonding hydroxyl group.

Structural Analysis & Pharmacophore Logic

The molecule features a unique 3,3-disubstituted motif that imparts specific properties:

-

Lipophilicity Modulation: The -OCF₃ group (Hansch

) is one of the most lipophilic substituents available, significantly more so than the -CF₃ group ( -

Conformational Locking: The gauche effect between the fluorine atoms and the oxygen of the -OCF₃ group restricts bond rotation, creating a rigid structural element useful for locking receptor-ligand conformations.

-

Metabolic Shielding: The C3 carbon is fully substituted (Quaternary-like with F, OCF₃, CF₃, alkyl), blocking oxidative metabolism (e.g., P450 hydroxylation) at this typically vulnerable position.

Structural Diagram

The following diagram illustrates the steric and electronic environment of the C3 center.

Caption: Structural segmentation of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol showing the polar head and the hyper-lipophilic tail.

Synthesis & Manufacturing Protocols

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol presents a challenge due to the installation of the sensitive -OCF₃ group. The most robust industrial route utilizes radical telomerization of ethylene with a perfluorinated iodide precursor.

Primary Synthetic Pathway: Iodide-Olefin Addition

This protocol avoids the use of hazardous

Reagents:

-

Precursor: 2-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane (

). -

Olefin: Ethylene (

). -

Initiator: AIBN (Azobisisobutyronitrile) or Copper catalyst.

Step-by-Step Protocol:

-

Radical Addition: The perfluoroalkyl iodide is reacted with ethylene in an autoclave at 80-100°C with AIBN.

-

Reaction:

-

Yield: Typically 70-85%.

-

-

Nucleophilic Substitution (Hydrolysis): The resulting iodide is converted to the alcohol via an acetate intermediate or direct oleum hydrolysis.

-

Method A (Acetate): React with NaOAc in DMF at 100°C, followed by base hydrolysis (NaOH/MeOH).

-

Method B (Direct): Treatment with oleum (

) followed by aqueous quenching (more scalable).

-

Workflow Visualization

Caption: Radical telomerization pathway for the synthesis of the target alcohol from perfluoroalkyl iodide.

Applications in Drug Development[1][3][4][5]

Bioisosteric Utility

Researchers utilize this alcohol as a building block to introduce the

-

Potency Enhancement: The high lipophilicity drives the molecule into hydrophobic pockets of enzymes or receptors (e.g., GPCRs).

-

Permeability: The fluorinated tail facilitates passive transport across the blood-brain barrier (BBB).

Liquid Crystal Materials

Beyond pharma, this compound is a precursor for fluorinated liquid crystals .[2] The terminal hydroxyl group allows for esterification with biphenyl cores, creating mesogens with negative dielectric anisotropy, crucial for vertical alignment (VA) displays.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, protocols for fluorinated alcohols must be strictly followed.

| Hazard Class | Classification | Precaution |

| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed.[3] Use in a fume hood. |

| Skin/Eye Irritation | Category 2 (Irritant) | Wear nitrile gloves and safety goggles. |

| Reactivity | Stable | Avoid strong oxidizing agents and alkali metals. |

| Thermal Decomposition | HF, COF₂ | Do not heat above 200°C without proper venting. |

Disposal: Must be treated as halogenated organic waste. High-temperature incineration with scrubber systems is required to neutralize HF emissions.

References

-

Fluorine1 Catalog Data . Product Specification: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (CAS 1378864-58-4). Retrieved from

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from

- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. (Contextual synthesis of Rf-I precursors).

-

ResearchGate . Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol in Organic Solvents

Introduction

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, a structurally complex fluorinated alcohol, is a compound of increasing interest in specialized fields such as drug development and materials science. Its unique combination of a hydroxyl functional group, a fluorinated butyl chain, and a trifluoromethoxy group imparts a distinct set of physicochemical properties that are not yet widely documented. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological studies.

This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, a predictive assessment of its solubility in a range of common organic solvents, and a detailed experimental protocol for the empirical determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this novel fluorinated alcohol.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. The overall free energy of mixing (ΔG_mix) must be negative for dissolution to occur, and this is dependent on the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing. For a liquid solute like 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, the term "miscibility" is often used, which refers to the ability of two liquids to mix in all proportions to form a homogeneous solution.

The key molecular interactions that determine the solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol are:

-

Hydrogen Bonding: The primary hydroxyl (-OH) group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The numerous C-F and C-O bonds create a significant molecular dipole. The high electronegativity of fluorine and oxygen atoms leads to a polarized molecule that can interact favorably with other polar solvent molecules.

-

Van der Waals Forces: The fluorinated alkyl chain and the overall molecular size contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

The Impact of Fluorination:

The extensive fluorination in 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol has a profound effect on its solubility profile:

-

Increased Polarity and Acidity: The strong electron-withdrawing effect of the fluorine atoms increases the polarity of the C-F bonds and the acidity of the hydroxyl proton, making it a better hydrogen bond donor.

-

Reduced Basicity: The electron-withdrawing nature of the fluorinated groups reduces the electron density on the oxygen atom of the hydroxyl group, making it a weaker hydrogen bond acceptor.

-

Fluorophilicity/Fluorophobicity: Highly fluorinated compounds can exhibit unique phase behavior, sometimes being immiscible with both polar and nonpolar hydrocarbon-based solvents, a phenomenon known as fluorophobicity. However, they can be miscible with other fluorinated solvents.

Predicted Solubility Profile

Based on the structural features and the theoretical principles outlined above, a predicted solubility profile for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol in various classes of organic solvents is presented in Table 1. It is crucial to note that these are predictions and must be confirmed by experimental validation.

Table 1: Predicted Solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Strong hydrogen bonding interactions between the hydroxyl group of the solute and the solvent. |

| Water | Moderate to Low | While hydrogen bonding is possible, the large, nonpolar fluorinated tail may limit miscibility. | |

| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Dimethyl Sulfoxide (DMSO) | High / Miscible | Highly polar solvent with strong hydrogen bond accepting capability. | |

| N,N-Dimethylformamide (DMF) | High / Miscible | Highly polar solvent with strong hydrogen bond accepting capability. | |

| Nonpolar | Hexane, Toluene | Low / Immiscible | Mismatch in polarity and intermolecular forces. Van der Waals forces are unlikely to overcome the strong self-association of the alcohol. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Moderate polarity may allow for some dissolution, but complete miscibility is not expected. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are hydrogen bond acceptors and have moderate polarity, likely leading to good solubility. |

Experimental Determination of Solubility/Miscibility

To empirically determine the solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, a systematic experimental approach is required. The following protocol outlines a qualitative (miscibility) and a quantitative method.

Qualitative Determination of Miscibility

This method provides a rapid assessment of whether the compound is miscible, partially miscible, or immiscible in a given solvent at room temperature.

Materials:

-

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

-

A selection of organic solvents (see Table 1)

-

Small glass vials or test tubes with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

Protocol:

-

Label a series of clean, dry vials for each solvent to be tested.

-

Add 1 mL of the test solvent to the corresponding vial.

-

Add 1 mL of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol to the same vial.

-

Cap the vial securely and vortex the mixture for 30 seconds.

-

Allow the vial to stand undisturbed for 5 minutes.

-

Visually inspect the vial for the number of phases.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: Two phases are present, but the volume of each phase has changed, or the solution appears cloudy.

-

Immiscible: Two distinct, clear phases are observed.

-

-

Record the observations for each solvent.

Caption: Workflow for the qualitative determination of miscibility.

Quantitative Determination of Solubility

For solvents in which the compound is not fully miscible, a quantitative determination of solubility can be performed. This protocol uses a gravimetric method.

Materials:

-

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

-

Selected organic solvent

-

Saturated solution of the solute in the solvent (prepared by adding excess solute to the solvent and stirring for an extended period)

-

Analytical balance

-

Glass vials with caps

-

Volumetric flasks

-

Pipettes

-

A method for solvent evaporation (e.g., rotary evaporator, nitrogen stream)

Protocol:

-

Prepare a saturated solution by adding an excess of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for at least 24 hours to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant, ensuring no undissolved solute is transferred.

-

Transfer the aliquot to a pre-weighed, clean, dry vial.

-

Record the exact mass of the vial and the solution.

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the vial containing the non-volatile solute is achieved.

-

Record the final mass of the vial and the dissolved solute.

-

Calculate the solubility in g/L or other appropriate units.

Caption: Workflow for the quantitative determination of solubility.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Fire Safety: Fluorinated alcohols may be flammable. Keep away from open flames, sparks, and other ignition sources. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While experimental data on the solubility of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is currently lacking in the public domain, a theoretical understanding of its structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to be highly soluble in polar aprotic and polar protic solvents due to its ability to participate in strong hydrogen bonding and dipole-dipole interactions. Conversely, poor solubility is expected in nonpolar solvents.

The experimental protocols provided in this guide offer a robust framework for the systematic and accurate determination of its miscibility and quantitative solubility. Adherence to the recommended safety and handling procedures is essential when working with this and other fluorinated compounds. The data generated from such studies will be invaluable for the advancement of research and development in fields utilizing this unique fluorinated alcohol.

References

-

General Solubility Principles

- Title: "Like Dissolves Like": A General Rule of Thumb for Solubility

- Source: Master Organic Chemistry

-

URL: [Link]

-

Properties of Organic Solvents

- Title: Common Solvents Used in Organic Chemistry: Table of Properties

- Source: The ACS Division of Organic Chemistry

-

URL: [Link]

-

Safety and Handling of Fluorinated Compounds

- Title: Safety Data Sheet for 2,2,3,3,3-Pentafluoropropanol

- Source: Daikin Chemicals

-

URL: [Link]

- Title: Safety D

- Source: ECHEMI

-

Compound Information

- Title: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol

- Source: U.S. Environmental Protection Agency (EPA)

-

URL: [Link]

- Title: 3,4,4,4-TETRAFLUORO-3-(TRIFLUOROMETHYL)BUTAN-1-OL

- Source: ChemicalBook

"stability and storage of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol"

An In-depth Technical Guide to the Stability and Storage of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the stability and storage considerations for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol. Due to the limited publicly available data for this specific molecule, this document synthesizes information from structurally related fluorinated alcohols and per- and polyfluoroalkyl substances (PFAS) to establish best practices. The recommendations herein are grounded in general principles of chemical stability and safety for handling fluorinated organic compounds. This guide covers inferred chemical properties, recommended storage and handling procedures, potential degradation pathways, and suggested experimental protocols for stability assessment.

Introduction to 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is a highly fluorinated alcohol with potential applications in various fields, including pharmaceuticals and materials science. Its structure, characterized by a primary alcohol functional group and a heavily fluorinated carbon chain with a trifluoromethoxy group, suggests unique chemical properties. The high degree of fluorination is expected to impart properties such as high thermal stability, chemical inertness, and unique solubility characteristics. However, the presence of a hydroxyl group provides a site for chemical reactivity. Understanding the stability and appropriate storage of this compound is crucial for maintaining its integrity and ensuring safety in a laboratory setting.

Inferred Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C5H5F7O2 | Based on its chemical name. |

| Molecular Weight | ~246.08 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Typical for many fluorinated alcohols. |

| Boiling Point | Likely elevated compared to non-fluorinated analogs | The high molecular weight and polarity from the hydroxyl group would increase the boiling point. For comparison, 3,3,4,4,4-Pentafluorobutan-1-ol has a boiling point of 117.4 °C.[1] |

| Solubility | Limited solubility in water, soluble in organic solvents | The hydrophobic fluorinated chain would reduce water solubility, while the alcohol group would allow for miscibility with polar organic solvents. |

| Chemical Stability | Generally stable under normal conditions | The carbon-fluorine bond is exceptionally strong, contributing to the overall stability of PFAS compounds.[2] However, the alcohol functional group can undergo typical reactions. |

| Reactivity | Reactive with strong oxidizing agents, strong acids, and bases | The hydroxyl group is susceptible to oxidation, esterification, and deprotonation. |

Recommended Storage and Handling Procedures

Proper storage and handling are paramount to preserving the chemical integrity of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol and ensuring laboratory safety. The following recommendations are based on general guidelines for fluorinated alcohols and other hazardous chemicals.[3][4][5][6][7]

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. Some safety data sheets for similar compounds suggest storing in a freezer.[3]

-

Container: Keep in a tightly sealed, original container.[3] The container material should be compatible with fluorinated organic compounds (e.g., glass or a suitable plastic).

-

Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, bases, and alkali metals.[4]

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Fire Safety: Keep away from heat, sparks, and open flames.[1] Use non-sparking tools and explosion-proof equipment if handling large quantities.[3]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[9] Avoid runoff into drains.[4]

Logical Flow for Handling and Storage

Sources

- 1. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]

- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. opcw.org [opcw.org]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

Technical Guide: Hazards and Safety Precautions for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

The following technical guide details the hazards, safety precautions, and handling protocols for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol .

Executive Summary & Chemical Identity

Target Compound: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol Chemical Class: Perfluoroalkoxy Alcohol / Fluorinated Building Block Primary Application: Drug discovery (bioisostere introduction), materials science (surface modification).

This guide addresses the specific safety profile of this specialized fluorinated intermediate. While direct toxicological data for this specific CAS may be limited in public repositories, its hazard profile is derived from Structure-Activity Relationships (SAR) involving closely related analogs such as 3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-1-ol (CAS 90999-87-4) and general perfluoroalkoxy chemistry.

Structural Context

The molecule features a trifluoromethoxy group (

-

Lipophilicity: The

motif significantly increases lipophilicity ( -

Stability: The C-F and C-O-C bonds are metabolically stable, but thermal decomposition releases highly toxic gases.

| Property | Value (Predicted/Analog Based) |

| Molecular Formula | |

| Molecular Weight | ~230.08 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | ~130–140 °C (Estimated based on analogs) |

| Solubility | Soluble in organic solvents (DCM, THF, MeOH); limited water solubility.[1] |

Hazard Identification (GHS Classification)

Based on functional group analysis and analog data.

Primary Hazards

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral/Dermal) | Cat 4 | H302/H312: Harmful if swallowed or in contact with skin. |

Critical Specific Risks

-

Enhanced Dermal Absorption: The presence of the

"super-halogen" group facilitates transport across the stratum corneum. Systemic toxicity is a risk even without ingestion. -

Thermal Decomposition: At temperatures >200°C or in open fire, this compound decomposes to release Hydrogen Fluoride (HF) and Carbonyl Fluoride (

) .-

Warning:

hydrolyzes to HF upon contact with moisture in the lungs.

-

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for high-concentration handling of lipophilic fluoro-alcohols.

Glove Selection Protocol

Fluorinated solvents and alcohols can permeate standard nitrile gloves.

-

Routine Handling: Double-gloving is mandatory.

-

Inner Layer: 4 mil Nitrile (disposable).

-

Outer Layer: 5-8 mil Nitrile or Neoprene.

-

-

Spill Cleanup/High Exposure: Use Silver Shield® (Laminate) or Viton® gloves.

Ventilation Requirements

-

Primary: All open handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Secondary: Laboratory must be equipped with low-level exhaust to prevent accumulation of heavier-than-air vapors.

Emergency Response Diagram

The following decision logic outlines the immediate response to exposure, highlighting the critical difference for HF-generating compounds.

Caption: Decision matrix for exposure response. Note the specific branch for potential HF involvement if the compound was heated.

Handling & Storage Protocols

Incompatibilities

-

Strong Bases: Reaction with strong bases (e.g., NaH, LDA) can trigger dehydrofluorination, releasing fluoride ions and potentially generating unstable intermediates.

-

Strong Oxidizers: Compatible with mild oxidants, but vigorous reaction with permanganates or chromates should be tested on a small scale.

-

Lewis Acids: Avoid contact with strong Lewis acids (

,

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) to prevent moisture uptake which complicates stoichiometry in synthesis.

-

Container: Borosilicate glass is acceptable. If HF generation is suspected (degraded sample), use PTFE/HDPE containers.

Waste Disposal & Environmental Fate

As a PFAS-related compound (containing perfluorinated carbon chains), disposal requires strict adherence to "Forever Chemical" protocols.

-

Segregation: Do NOT mix with general organic waste solvents. Segregate into a dedicated "Halogenated / Fluorinated Waste" stream.

-

Labeling: Clearly mark container: "Contains Fluorinated Organics - High Temperature Incineration Required."

-

Destruction: The only validated disposal method is high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF.

Synthesis Safety Note: The "Super-Halogen" Effect

Researchers using this alcohol for nucleophilic substitution (converting the -OH to a leaving group) must be aware of the electronic effects.

-

The electron-withdrawing nature of the tetrafluoro/trifluoromethoxy backbone makes the hydroxyl proton significantly more acidic (

~10-11) than non-fluorinated alcohols. -

Safety Implication: Deprotonation is exothermic. Add bases slowly at 0°C.

References

-

PubChem. Compound Summary: 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-1-ol (Analog Reference). National Library of Medicine. Link(Note: Analog used for SAR data).

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties."[2] ChemBioChem. Link

-

ECHA (European Chemicals Agency). Perfluoroalkyl chemicals (PFAS) restriction proposal and hazard data.Link

-

ChemicalBook. Material Safety Data Sheet (MSDS) for Fluorinated Alcohols.Link

Sources

Methodological & Application

Application Note: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol in Medicinal Chemistry

This Application Note provides a comprehensive technical guide for the use of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol , a specialized fluorinated building block. This document is designed for medicinal chemists and process scientists focusing on the modulation of physicochemical properties (lipophilicity, metabolic stability) in drug candidates.

Compound Identity:

-

IUPAC Name: 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol[1]

-

Chemical Formula: C

H -

Key Structural Motif:

-perfluoroalkoxy-substituted alcohol -

Core Function: Introduction of the super-lipophilic, metabolically robust -(CH2)2-C(F)(OCF3)(CF3) moiety.

Introduction & Strategic Utility

In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to optimize pharmacokinetics. While the trifluoromethyl (-CF

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol represents a "next-generation" fluorinated linker. Unlike simple fluoroalkyl chains, this molecule features a quaternary carbon at the

Key Physicochemical Advantages:

-

Hyper-Lipophilicity: The C(F)(OCF3)(CF3) terminus is significantly more lipophilic than a standard t-butyl or CF3 group, allowing for drastic modulation of LogP/LogD in lead optimization.

-

Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at the terminal position of the alkyl chain.

-

Bioisosterism: It acts as a non-classical bioisostere for bulky hydrophobic residues (e.g., Leucine side chains, tert-butyl groups), occupying hydrophobic pockets in target proteins with altered electronic properties.

Chemical Properties & Stability

| Property | Description |

| Physical State | Colorless liquid (at Room Temperature) |

| Solubility | Miscible with DCM, THF, Et |

| Stability | Stable under standard ambient conditions. Resistant to acidic hydrolysis. |

| Reactivity Profile | Primary alcohol reactivity (nucleophilic); The |

| Safety Note | Potential skin irritant. Fluorinated alcohols can exhibit specific toxicity; handle in a fume hood. |

Synthetic Applications & Protocols

This building block is primarily used to append the fluorinated tail to a scaffold via the hydroxyl group. The three most critical workflows are Activation , Direct Substitution , and Oxidation .

Workflow A: Activation via Sulfonylation (Mesylation/Tosylation)

To utilize the alcohol as an electrophile (alkylating agent), it must first be converted into a leaving group. Due to the electron-withdrawing effect of the fluorine atoms, the reaction rates may be slightly slower than non-fluorinated analogs.

Protocol 1: Synthesis of the Mesylate

-

Setup: Charge a dry flask with 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (1.0 equiv) and anhydrous DCM (0.2 M).

-

Base Addition: Cool to 0°C. Add Triethylamine (1.5 equiv) or Diisopropylethylamine (DIPEA) .

-

Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv).

-

Reaction: Stir at 0°C for 30 min, then warm to RT for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Quench with saturated NaHCO

. Extract with DCM.[3] Wash organics with 1M HCl (to remove amine), then brine. Dry over Na -

Usage: The resulting mesylate is sufficiently stable for immediate use in S

2 coupling reactions with amines or thiols.

Workflow B: Direct Etherification (Mitsunobu Reaction)

The most efficient method to attach this motif to phenols or acidic heterocycles is via the Mitsunobu reaction.

Protocol 2: Mitsunobu Coupling to a Phenol

-

Reagents: Alcohol (1.0 equiv), Phenol substrate (1.0 equiv), Triphenylphosphine (PPh

) (1.2 equiv). -

Solvent: Dissolve in anhydrous THF or Toluene (0.1–0.2 M).

-

Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise to control the exotherm.

-

Mechanism: The PPh

activates the alcohol oxygen, allowing the phenol to attack the carbon, displacing the phosphine oxide. -

Optimization: If the reaction is sluggish due to the steric bulk of the fluorinated tail, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu

(Tributylphosphine) for higher reactivity.

Workflow C: Oxidation to Aldehyde/Acid

The alcohol can be oxidized to the corresponding aldehyde (for reductive amination) or carboxylic acid (for amide coupling).

-

Aldehyde: Use Dess-Martin Periodinane (DMP) in DCM. Avoid Swern oxidation if volatile byproducts are a concern, though it is chemically compatible.

-

Acid: Use Jones Reagent or TEMPO/NaOCl . The resulting acid, 3,4,4,4-tetrafluoro-3-(trifluoromethoxy)butanoic acid, is a valuable intermediate for amide library synthesis.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of the alcohol building block.

Figure 1: Divergent synthetic pathways starting from 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol.

Mechanistic Insights & Troubleshooting

The "Fluorine Effect" on Reactivity

-

Reduced Nucleophilicity: The inductive effect of the fluorine atoms at the

-position pulls electron density away from the hydroxyl oxygen. While less pronounced than in-

Implication: In O-alkylation reactions (e.g., using NaH and an alkyl halide), you may need slightly higher temperatures or a stronger base compared to n-butanol.

-

-

Leaving Group Displacement: When displacing the mesylate (Workflow A), the

-hydrogens are acidic.-

Risk:[4] Elimination to the alkene (But-3-ene derivative) is a competing side reaction if strong, hindered bases (like t-BuOK) are used.

-

Solution: Use softer nucleophiles (amines, thiols) or weaker bases (K

CO

-

Analytical Validation

-

NMR Signature:

-

F NMR: Expect three distinct signals.

-

-OCF

: Singlet around -55 to -60 ppm. -

-CF

: Singlet (or doublet) around -80 ppm. -

-CF-: Complex multiplet due to coupling with the adjacent CH

and CF

-

-

H NMR: The CH

-

F NMR: Expect three distinct signals.

References

-

ChemicalBook. (2024). 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene and derivatives. Retrieved from

-

PubChem. (2024). Compound Summary for C5H5F7O2 (Related Analog: 4,4,4-Trifluoro-3-(trifluoromethyl)butan-1-ol). Retrieved from

- Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. ChemBioChem, 6(12). (Contextual grounding for OCF3 properties).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. 3,4,4,4-TETRAFLUORO-3-(TRIFLUOROMETHOXY)BUT-1-EN [chemicalbook.com]

- 2. norman-network.com [norman-network.com]

- 3. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 4. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

Application Notes and Protocols for 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

Introduction

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is a specialty fluorinated alcohol with emerging applications in materials science and synthetic chemistry. Its unique properties, including a high degree of fluorination and a primary alcohol functional group, make it a valuable building block for the synthesis of advanced polymers, functionalized surfaces, and as a unique solvent for specific chemical reactions. The presence of the trifluoromethoxy group further enhances its thermal and chemical stability.

These application notes provide a comprehensive overview of the potential uses of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol, along with detailed experimental protocols for its application in the synthesis of fluorinated polymers and as a specialized reaction medium.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol is essential for its effective and safe use.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₇O₂ | PubChem |

| Molecular Weight | 230.08 g/mol | PubChem |

| Boiling Point | Not explicitly stated, but expected to be higher than similar non-hydroxylated fluoroalkanes. | Inferred |

| Solubility | Expected to have limited solubility in water and good solubility in many organic solvents. | Inferred |

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Acrylate Monomer

This protocol details the synthesis of an acrylate monomer from 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol. This monomer can subsequently be used in polymerization reactions to create highly fluorinated polymers with applications in coatings, low-surface-energy materials, and advanced textiles.

Workflow Diagram:

Caption: Workflow for the synthesis of a fluorinated acrylate monomer.

Materials:

-

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butan-1-ol (1.0 eq) and anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 2 hours. Then, remove the ice bath and let the reaction proceed at room temperature overnight.

-

Quenching and Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-